molecular formula C16H15ClN2O B2976560 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941823-66-1

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B2976560
CAS No.: 941823-66-1
M. Wt: 286.76
InChI Key: GUPXTPZIRLMXFY-UHFFFAOYSA-N
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Description

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound with the molecular formula C16H15ClN2O. It is characterized by the presence of a benzimidazole ring substituted with a 3-chlorobenzyl group and an ethanol moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol typically involves the reaction of 3-chlorobenzyl chloride with 2-(1H-benzimidazol-2-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
  • 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propane
  • 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]butane

Uniqueness

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol is unique due to the presence of the ethanol moiety, which imparts specific chemical and physical properties. This differentiates it from similar compounds that may have different alkyl groups attached to the benzimidazole ring.

Properties

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-13-5-3-4-12(10-13)11-19-15-7-2-1-6-14(15)18-16(19)8-9-20/h1-7,10,20H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPXTPZIRLMXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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